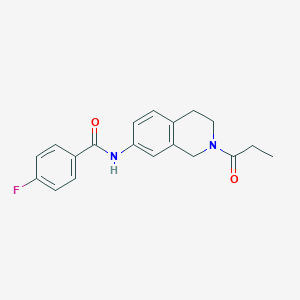

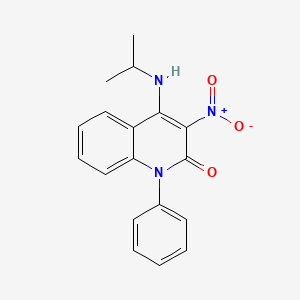

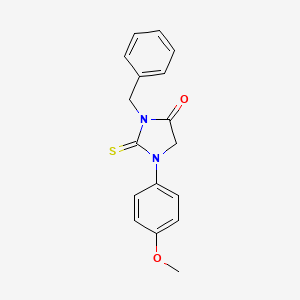

4-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical entity that appears to be a derivative of tetrahydroisoquinoline. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related heterocyclic and isoquinoline compounds, which can be useful in understanding the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, involves a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides. This process is catalyzed by fac-Ir(ppy)3 at room temperature and yields products with various substituents in good to excellent yields . Although the synthesis of 4-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is not described, similar methodologies could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered ring containing one nitrogen atom. The substitution patterns on this core, such as the presence of a fluoro group or a propionyl substituent, can significantly influence the chemical behavior and biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving tetrahydroisoquinoline derivatives can be quite diverse. For instance, the synthesized 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be further reduced to 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives using NaBH4 . This indicates that the tetrahydroisoquinoline derivatives are amenable to further chemical modifications, which could also be true for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of substituents such as sulfonyl groups, fluoro atoms, or benzimidazole moieties can affect properties like solubility, acidity, and reactivity. For example, the antiulcer activity of certain tetrahydroquinoline derivatives is attributed to their ability to inhibit (H+ + K+)ATPase and their antisecretory activity . These biological activities suggest that the physical and chemical properties of these compounds enable them to interact with biological targets effectively.

科学的研究の応用

Imaging Sigma-2 Receptor Status in Solid Tumors

A series of fluorine-containing benzamide analogs were synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, radiolabeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies using mice bearing tumor allografts. This research suggests potential applications in diagnosing and monitoring the progression of solid tumors through PET imaging by targeting sigma-2 receptors, which are implicated in the proliferation rate of cancer cells (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles for Pharmaceutical and Agrochemical Industries

Research on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and versatile coupling with 2,2-difluorovinyl tosylate has shown significant potential. These fluorinated heterocycles are important in pharmaceutical and agrochemical industries, with applications ranging from drug development to agricultural chemicals. The study outlines the synthetic approach and mechanistic insights, highlighting the role of fluorinated compounds in enhancing the activity and selectivity of pharmaceuticals and agrochemicals (Wu et al., 2017).

Development of Antimicrobial Agents

Novel fluorine-containing compounds have been synthesized and evaluated for their antimicrobial potency. These compounds, incorporating quinazolinone and thiazolidinone motifs, demonstrated significant in vitro antimicrobial activity against a variety of pathogens. This research underscores the importance of fluorinated compounds in developing new antimicrobial agents, which could address the growing challenge of antibiotic resistance (Desai et al., 2013).

Fluorogenic Chemodosimeters for Metal Ion Detection

The development of a thioamide derivative of 8-hydroxyquinoline-benzothiazole as a fluorogenic chemodosimeter for Hg2+ ions represents an innovative application of fluorinated compounds in environmental monitoring and analytical chemistry. This compound exhibits highly selective fluorescence enhancement in the presence of Hg2+, offering a promising tool for the sensitive and selective detection of mercury ions in environmental samples (Song et al., 2006).

特性

IUPAC Name |

4-fluoro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-18(23)22-10-9-13-5-8-17(11-15(13)12-22)21-19(24)14-3-6-16(20)7-4-14/h3-8,11H,2,9-10,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTYKXNYXMSIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)

![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2527124.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)

![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)